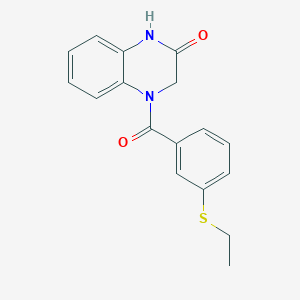

4-(3-(ethylthio)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one

Beschreibung

4-(3-(Ethylthio)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a synthetic derivative of the 3,4-dihydroquinoxalin-2(1H)-one scaffold, characterized by a 3-(ethylthio)benzoyl substituent at the N4 position. This scaffold is widely explored in medicinal chemistry due to its versatility in targeting diverse biological pathways, including soluble guanylyl cyclase (sGC), kinases, and tubulin . The ethylthio group introduces a sulfur atom, which may enhance lipophilicity and influence metabolic stability or protein-binding interactions compared to oxygen- or nitrogen-containing analogues.

Eigenschaften

IUPAC Name |

4-(3-ethylsulfanylbenzoyl)-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-2-22-13-7-5-6-12(10-13)17(21)19-11-16(20)18-14-8-3-4-9-15(14)19/h3-10H,2,11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFFGCSAJZLCIRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC(=C1)C(=O)N2CC(=O)NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(ethylthio)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves the following steps:

Formation of the Benzoyl Intermediate: The initial step involves the introduction of the ethylthio group to the benzoyl moiety. This can be achieved through a nucleophilic substitution reaction where an ethylthiol reacts with a benzoyl chloride under basic conditions.

Cyclization to Form Quinoxalinone: The benzoyl intermediate is then subjected to cyclization with an appropriate diamine, such as o-phenylenediamine, under acidic or basic conditions to form the quinoxalinone core.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-(ethylthio)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the quinoxalinone core can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohol derivatives

Substitution: Substituted benzoyl derivatives

Wissenschaftliche Forschungsanwendungen

Research indicates that compounds within the dihydroquinoxalinone class exhibit diverse biological activities. The following are notable areas of application for 4-(3-(ethylthio)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one:

- Antibacterial Activity : Preliminary studies suggest that this compound can inhibit bacterial growth by interacting with cellular targets such as tubulin. Structural modifications may enhance its binding interactions, increasing efficacy against resistant strains.

- Antitumor Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, including HeLa cells. The mechanism often involves apoptosis induction through interaction with specific signaling pathways.

- Antifungal Activity : While still under investigation, there are indications that this compound may possess antifungal properties, warranting further exploration in clinical settings.

Case Studies

Recent studies have focused on the pharmacological potential of this compound:

- Study on Antitumor Efficacy : A study published in Journal of Medicinal Chemistry examined the cytotoxic effects of this compound against various cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations.

- Antibacterial Mechanism Investigation : Research conducted at a leading university explored the mechanism by which this compound inhibits bacterial growth. It was found to disrupt microtubule formation in bacterial cells, leading to cell death.

Wirkmechanismus

The mechanism of action of 4-(3-(ethylthio)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The ethylthio group and the quinoxalinone core are believed to play crucial roles in its biological activity. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Effects

The 3,4-dihydroquinoxalin-2(1H)-one core allows for modifications at the N1, N4, C6, and C7 positions, enabling tailored interactions with biological targets. Key analogues and their substituents are summarized below:

| Compound Name/Identifier | Substituent(s) | Key Structural Features |

|---|---|---|

| Target Compound | 3-(Ethylthio)benzoyl at N4 | Ethylthio group (S-linked), benzoyl moiety |

| 27a (CAS not specified) | Thiophene-2-carbonyl at N4 | Thiophene ring (aromatic, sulfur heterocycle) |

| 27b (CAS not specified) | Furan-2-carbonyl at N4 | Furan ring (oxygen heterocycle) |

| 30d (sGC activator) | Dicarboxylic acid substituents | Enhanced hydrogen bonding and hydrophilicity |

| 13c (Antitumor lead) | Quinazolin-4-yl at N4 | Extended planar aromatic system |

| J46 (JNK3 inhibitor) | (Z)-Naphthalen-1-yl-oxoethylidene at N3 | Rigid, hydrophobic naphthalene group |

| Y80/19a (BRD4 inhibitor) | (E)-3-(4-Methoxyphenyl)-2-phenylpropenoyl | α,β-unsaturated ketone for π-π stacking |

| 4-Benzyl derivative (CAS 106595-91-9) | Benzyl at N4 | Simple hydrophobic substituent |

Physicochemical and Drug-Like Properties

- Metabolic Stability : Sulfur-containing groups (e.g., ethylthio) may resist oxidative metabolism better than furan or thiophene rings, which are prone to epoxidation .

Biologische Aktivität

4-(3-(ethylthio)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a member of the quinoxaline family, characterized by a unique structure that includes an ethylthio group and a benzoyl moiety attached to a dihydroquinoxalinone core. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of 4-(3-(ethylthio)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one is , with a molecular weight of 312.4 g/mol. Its structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method begins with the preparation of an intermediate benzoyl chloride, which is then reacted with 3,4-dihydroquinoxalin-2(1H)-one under basic conditions. The reaction conditions are optimized for yield and purity, often utilizing solvents like dichloromethane and bases such as triethylamine at controlled temperatures .

Biological Activity Overview

Research indicates that compounds within the dihydroquinoxalinone class exhibit diverse biological activities, including:

- Antibacterial Activity : Preliminary studies suggest that structural modifications can enhance binding interactions with cellular targets such as tubulin.

- Antitumor Activity : Similar compounds have shown cytotoxic effects against various cancer cell lines, including HeLa cells .

- Antifungal Activity : The potential for antifungal properties has been suggested but requires further investigation.

Table 1: Summary of Biological Activities

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological efficacy of quinoxaline derivatives. The presence of electron-withdrawing groups and specific substituents can significantly influence activity. For instance, modifications that enhance lipophilicity or solubility may improve bioavailability and therapeutic outcomes.

Table 2: Comparison of Quinoxaline Derivatives

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 3,4-Dihydroquinoxalin-2(1H)-one | Basic quinoxaline core | Anticancer activity | Lacks substituents |

| 4-Benzyl-3,4-dihydroquinoxalin-2(1H)-one | Benzyl substitution | Moderate cytotoxicity | Simple substitution pattern |

| 4-(3-Chloropropanoyl)-3,4-dihydroquinoxalin-2(1H)-one | Chloropropanoyl group | Antimicrobial activity | Different acyl chain influences |

| 4-(3-(ethylthio)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one | Ethylthio and benzoyl groups | Potentially enhanced activity | Improved solubility and binding |

Case Studies

Several studies have investigated the biological activities of related quinoxaline derivatives. For example:

- Antitumor Studies : A study indicated that certain derivatives demonstrated significant cytotoxicity against HeLa cells with IC50 values as low as . This highlights the potential for developing effective anticancer agents from this class of compounds .

- Antimicrobial Evaluation : Research on related compounds has shown promising antibacterial effects against pathogens like Staphylococcus aureus, with significant inhibition zones reported . These findings suggest that modifications to the dihydroquinoxalinone scaffold could enhance antimicrobial properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.